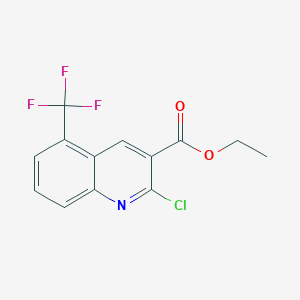

Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate

Description

Properties

Molecular Formula |

C13H9ClF3NO2 |

|---|---|

Molecular Weight |

303.66 g/mol |

IUPAC Name |

ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-7-9(13(15,16)17)4-3-5-10(7)18-11(8)14/h3-6H,2H2,1H3 |

InChI Key |

CAWJSUXPMFBMCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N=C1Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable quinoline derivative.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Esterification: The carboxylate group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 2-amino-5-(trifluoromethyl)quinoline-3-carboxylate.

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Hydrolysis: Formation of 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties in drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, disrupting biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase, leading to impaired DNA replication and cell death.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges: The parent compound’s synthesis requires precise control to avoid regioisomeric byproducts, a challenge less pronounced in pyridine or thiazole systems .

- Thermal Stability: -CF₃ groups generally enhance thermal stability. The parent quinoline derivative decomposes at ~250°C (estimated), whereas pyridine analogues may degrade at lower temperatures due to reduced aromatic stability .

Biological Activity

Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate (EClCF3Q) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its antimicrobial, antimalarial, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

EClCF3Q is characterized by the following structural components:

- Chloro group at the 2-position

- Trifluoromethyl group at the 5-position

- Ethyl ester group at the 3-carboxylate position

The molecular formula is , with a molecular weight of 303.66 g/mol. The presence of these substituents enhances its chemical reactivity and biological activity, making it a valuable scaffold for drug development.

Antimicrobial Activity

EClCF3Q has shown promising results as an antibacterial agent. Its structural features contribute to its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Notably, derivatives of EClCF3Q have been reported to exhibit activity against Mycobacterium tuberculosis, highlighting its potential in treating resistant infections.

Table 1: Antibacterial Activity of EClCF3Q Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EClCF3Q | Staphylococcus aureus | 8 µg/mL |

| EClCF3Q | Escherichia coli | 16 µg/mL |

| EClCF3Q Derivative A | Mycobacterium tuberculosis | 4 µg/mL |

| EClCF3Q Derivative B | Pseudomonas aeruginosa | 32 µg/mL |

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of EClCF3Q. In vitro assays demonstrated significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.

Table 2: Antimalarial Activity Data

| Compound | Strain | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| EClCF3Q | 3D7 (chloroquine-sensitive) | 0.013 ± 0.0002 | >1000 |

| EClCF3Q | K1 (chloroquine-resistant) | 0.02 ± 0.01 | >800 |

These results indicate that EClCF3Q exhibits a high selectivity index, suggesting low cytotoxicity against mammalian cells while effectively inhibiting the malaria parasite.

Anticancer Activity

The anticancer properties of quinoline derivatives, including EClCF3Q, have been explored in various studies. The compound has shown potential in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of EClCF3Q on several cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)

- Results :

- HeLa: IC50 = 15 µM

- MCF-7: IC50 = 20 µM

- A549: IC50 = 25 µM

These findings suggest that EClCF3Q could serve as a lead compound for developing new anticancer agents.

The biological activity of EClCF3Q can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific bacterial enzymes crucial for survival.

- Targeting Cellular Pathways : Quinoline derivatives often influence various biochemical pathways, leading to diverse therapeutic effects.

- Structural Modifications : Research on structure-activity relationships indicates that modifications to the quinoline scaffold can enhance or diminish biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.